![molecular formula C9H8Cl2O5S B6143831 3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid CAS No. 1016880-01-5](/img/structure/B6143831.png)
3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid is an organic compound with the molecular formula C9H8Cl2O5S and a molecular weight of 299.13 g/mol . This compound is characterized by the presence of a chlorosulfonyl group and a phenoxy group attached to a propanoic acid backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid typically involves the reaction of 2-chloro-4-(chlorosulfonyl)phenol with 3-chloropropanoic acid under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfone Derivatives: Formed by oxidation reactions.
Sulfide Derivatives: Formed by reduction reactions.
Applications De Recherche Scientifique
3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. This interaction can disrupt various biological processes and pathways, making the compound a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-(chlorosulfonyl)phenol: Shares the chlorosulfonyl group but lacks the propanoic acid moiety.
3-chloropropanoic acid: Contains the propanoic acid backbone but lacks the phenoxy and chlorosulfonyl groups.
4-chlorophenoxyacetic acid: Contains the phenoxy group but lacks the chlorosulfonyl group.
Uniqueness
3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid is unique due to the presence of both the chlorosulfonyl and phenoxy groups attached to a propanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
3-(2-chloro-4-chlorosulfonylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O5S/c10-7-5-6(17(11,14)15)1-2-8(7)16-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABMYXZAACBXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
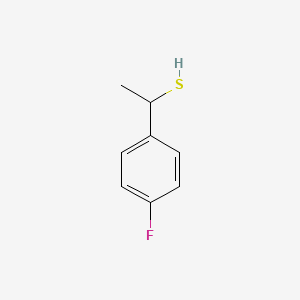
![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)
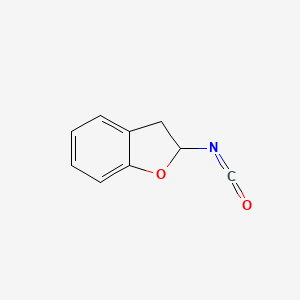

![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)

![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)
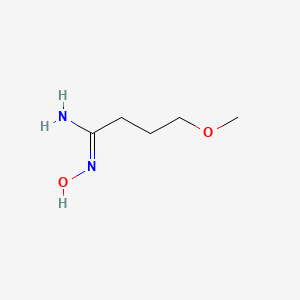
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

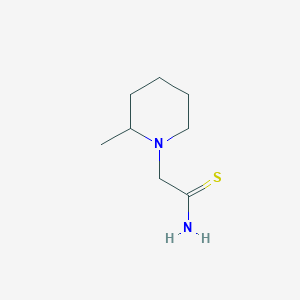
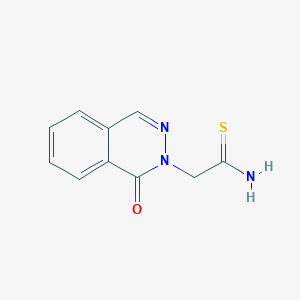
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)

